molecular formula C26H29F2N7 B1662879 Almitrine CAS No. 27469-53-0

Almitrine

Cat. No. B1662879
CAS RN: 27469-53-0
M. Wt: 477.6 g/mol
InChI Key: OBDOVFRMEYHSQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Almitrine is a respiratory stimulant that enhances respiration by acting as an agonist of peripheral chemoreceptors located on the carotid bodies . It is used in the treatment of chronic obstructive pulmonary disease . It is also reported to have a potentially beneficial effect in treating nocturnal oxygen desaturation without impairing the quality of sleep .


Molecular Structure Analysis

Almitrine has a molecular formula of C26H29F2N7 . Its average mass is 477.552 Da and its monoisotopic mass is 477.245239 Da . The structure of Almitrine can be found in various chemical databases .

Scientific Research Applications

  • COVID-19 and Respiratory Support : Almitrine has been investigated for its role in managing patients with COVID-19, particularly those with persistent hypoxemia. A study examined its effects on patients treated with high-flow nasal cannula oxygen therapy, exploring its impact on factors like respiratory comfort, intubation rate, ventilator-free days, ICU length of stay, and mortality rates​​.

  • Mechanism of Action on Muscle Fatigue : Research has also delved into almitrine's impact on muscle fatigue, particularly focusing on its effects on the mitochondrial electron transport chain. In one study, almitrine was shown to enhance recovery of rat diaphragm muscle from fatigue. The study aimed to determine whether this was due to an anti-oxidant property of almitrine, as the electron transport chain is a major site of intracellular free radical production​​.

  • Energy-Transduction Inhibition in Mitochondrial ATP Synthase : Almitrine has been identified as an inhibitor that acts on mitochondrial ATP synthase, an enzyme critical in energy production within cells. This aspect of almitrine's action has significant implications for understanding cellular energy processes and could have potential therapeutic applications​​.

Safety And Hazards

Almitrine should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition . In case of accidental exposure, follow the first aid measures as outlined in the safety data sheet .

Future Directions

Almitrine could be an interesting therapy in spontaneously breathing patients with COVID-19 treated with high-flow nasal cannula oxygen therapy and with persistent hypoxemia, given its effects on oxygenation without serious adverse effects . These preliminary results need to be confirmed by further randomized studies . It is also being studied for its effects in combination with other drugs .

properties

IUPAC Name

6-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-2-N,4-N-bis(prop-2-enyl)-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29F2N7/c1-3-13-29-24-31-25(30-14-4-2)33-26(32-24)35-17-15-34(16-18-35)23(19-5-9-21(27)10-6-19)20-7-11-22(28)12-8-20/h3-12,23H,1-2,13-18H2,(H2,29,30,31,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBDOVFRMEYHSQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC(=NC(=N1)N2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29F2N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29608-49-9 (dimesylate)
Record name Almitrine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027469530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4057899
Record name Almitrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Almitrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015499
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.44e-02 g/L
Record name Almitrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015499
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Almitrine is an agonist at the peripheral chemoreceptors expressed on carotid bodies. It enhances respiration in patients with chronic obstructive pulmonary disease by increasing the arterial oxygen tension while decreasing the arterial carbon dioxide tension.
Record name Almitrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01430
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Almitrine

CAS RN

27469-53-0
Record name Almitrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27469-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Almitrine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027469530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Almitrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01430
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Almitrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Almitrine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.054
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALMITRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A1222NBG4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Almitrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015499
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Almitrine
Reactant of Route 2
Reactant of Route 2
Almitrine
Reactant of Route 3
Reactant of Route 3
Almitrine
Reactant of Route 4
Reactant of Route 4
Almitrine
Reactant of Route 5
Reactant of Route 5
Almitrine
Reactant of Route 6
Reactant of Route 6
Almitrine

Citations

For This Compound
4,960
Citations
…, JJ Rouby, NO Almitrine Study Group - American journal of …, 1998 - atsjournals.org
Inhaled nitric oxide (iNO), a selective pulmonary vasodilator and intravenously administered almitrine, a selective pulmonary vasoconstrictor, have been shown to increase Pa O 2 in …
Number of citations: 132 www.atsjournals.org
H Allain, D Bentue-Ferrer - European neurology, 1998 - karger.com
Different pharmacological properties of almitrine-raubasine show that this combination may be a good therapy for the treatment of age-related cerebral disorders and functional …
Number of citations: 26 karger.com
G Benzi - European neurology, 1998 - karger.com
Abstract Treatment with the combination of almitrine-raubasine increases both arterial oxygen partial pressure and haemoglobin oxygen saturation, reflecting an actual increase in the …
Number of citations: 28 karger.com
M Rigoulet, R Ouhabi, X Leverve… - … et Biophysica Acta (BBA …, 1989 - Elsevier
… almitrine concentration and decrease by high almitrine … almitrine on oxidative phosphorylation in different kinds of mammalian mitochondria. This paper provides evidence that almitrine …
Number of citations: 31 www.sciencedirect.com
P Kalfon, JF Payen, A Rousseau, B Chousterman… - …, 2022 - thelancet.com
… Our primary objective was to determine the effect of almitrine … were enrolled and randomly assigned to almitrine (n=89) or … occurred in 32 patients assigned to almitrine (36%) and in 37 …
Number of citations: 2 www.thelancet.com
M Caplan, J Goutay, A Bignon, E Jaillette… - Critical Care …, 2021 - journals.lww.com
… Almitrine was considered in patients with severe hypoxemia (Pao 2 /Fio 2 ratio < 150 mm Hg… almitrine trial and immediately after the end of the infusion. A positive response to almitrine …
Number of citations: 12 journals.lww.com
D Laghlam, G Rahoual, J Malvy, P Estagnasié… - Frontiers in …, 2021 - frontiersin.org
… We observed no adverse events related to almitrine infusion … /FiO 2 evolution after almitrine infusion and these marker serum … , the combination of iNO and almitrine was continued at the …
Number of citations: 14 www.frontiersin.org
M Moutafis, N Dalibon, N Liu, G Kuhlman… - Anesthesia & …, 2002 - journals.lww.com
… receiving IV almitrine, a pulmonary vasoconstrictor. We evaluated the ability of almitrine to … to receive either placebo (Group P, n = 8) or almitrine infusion at a rate of 8 μg · kg −1 · min −…
Number of citations: 47 journals.lww.com
C Mélot, R Naeije, T Rothschild, P Mertens, P Mols… - Chest, 1983 - journal.chestnet.org
Almitrine, a peripheral chemoreceptor stimulating drug, was given 100 mg orally to six patients with advanced chronic obstructive pulmonary disease (COPD), and its effects on …
Number of citations: 130 journal.chestnet.org
PH Hackett, RC Roach, GL Harrison… - American Review of …, 1987 - atsjournals.org
… , almitrine, on periodic breathing and arterial oxygen desaturation during sleep at high altitude. Almitrine has … We wanted to determine whether almitrine or acetazolamide is superior for …
Number of citations: 153 www.atsjournals.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.